molecular formula C23H15ClN4S B292351 2-(3-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione

2-(3-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione

Cat. No. B292351
M. Wt: 414.9 g/mol
InChI Key: NQUBPDIQRPVZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione, commonly known as CPDD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. CPDD has shown promising results in various scientific research studies as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

CPDD exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of phosphodiesterase-5 (PDE-5), which is involved in the regulation of smooth muscle relaxation. CPDD also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, CPDD has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
CPDD has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. CPDD has also been found to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CPDD has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. CPDD is also stable under normal laboratory conditions. However, CPDD has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. CPDD also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research and development of CPDD. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various neurological disorders. Another potential direction is to explore its potential as a modulator of the immune system. Additionally, further research is needed to elucidate the exact mechanism of action of CPDD and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of CPDD involves the reaction of 3-chloroaniline with 2,4-diphenyl-1,2,3,6-tetrahydropyridine-5-carbonitrile in the presence of sulfur and triethylamine. The reaction yields CPDD as a yellow crystalline solid with a melting point of 260-262°C.

Scientific Research Applications

CPDD has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. CPDD has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

Molecular Formula

C23H15ClN4S

Molecular Weight

414.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,4-diphenyl-6H-pyrazolo[3,4-d]pyridazine-7-thione

InChI

InChI=1S/C23H15ClN4S/c24-17-12-7-13-18(14-17)28-22(16-10-5-2-6-11-16)19-20(15-8-3-1-4-9-15)25-26-23(29)21(19)27-28/h1-14H,(H,26,29)

InChI Key

NQUBPDIQRPVZOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C(=NNC(=S)C3=NN2C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NNC(=S)C3=NN2C4=CC(=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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